![molecular formula C18H13N3O2S B2946820 6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034426-72-5](/img/structure/B2946820.png)

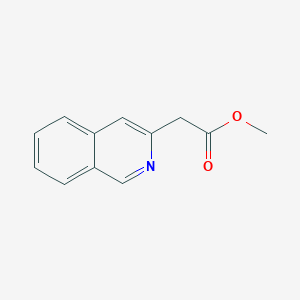

6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

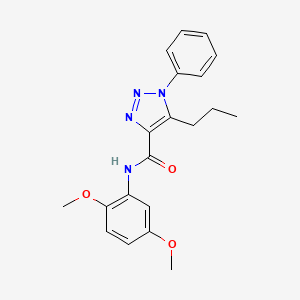

Chemical Synthesis and Derivatives The compound 6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile belongs to a class of chemicals that have been studied for their unique chemical properties and synthesis routes. Research efforts have focused on exploring efficient synthesis methods for benzo[b]naphthyridine and related compounds, contributing significantly to the field of heterocyclic chemistry. For instance, a smooth synthesis route for benzo[c][1,5]naphthyridine-6-carbonitrile and benzo[h][1,6]naphthyridine-5-carbonitrile from benzonaphthyridine N-oxides by treatment with trimethylsilane carbonitrile has been achieved, highlighting the versatility and potential applications of these compounds in various chemical syntheses (Bachowska, 2011).

Electronic Structure and Optical Properties The electronic structure and optical properties of related thiophene and naphthyridine derivatives have been a subject of study, offering insights into their potential applications in materials science. Research into the solvation effect on 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives through theoretical and experimental methods has provided valuable information on their geometry, electronic properties, and potential as nonlinear optical (NLO) compounds. These studies indicate the compounds' high NLO properties and their responsiveness to different solvents, suggesting their suitability for use in optical applications (Abdel-Latif et al., 2020).

Crystal Structure Analysis Understanding the crystal structure of related compounds provides foundational knowledge for the development of new materials with specific optical or electronic properties. For example, the crystal structure of 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene has been determined, offering insights into the spatial arrangement and interactions of molecular structures, which is crucial for tailoring materials for specific applications (Gopinath et al., 2016).

Synthesis of Derivatives for Biological Applications Research has also explored the synthesis of derivatives of benzotriazole, incorporating 2-aminothiophene-3-carbonitrile, for antimicrobial and antifungal applications. The synthesis and testing of these compounds for biological activities underscore the potential of naphthyridine derivatives in developing new therapeutic agents (Al-Omran, El-Khair, & Mohareb, 2002).

Mécanisme D'action

Target of Action

The primary target of the compound “6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile” is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune response and has been associated with antitumor efficacy .

Analyse Biochimique

Biochemical Properties

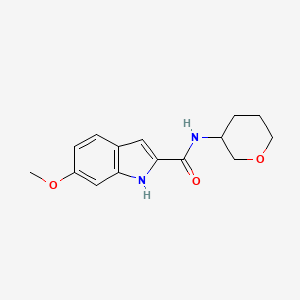

It is known that benzo[b]thiophene derivatives have been reported to interact with various enzymes and proteins . They are known to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Cellular Effects

Benzo[b]thiophene derivatives have been shown to exhibit STING-agonistic activity . This means they can activate the STING protein, triggering the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses .

Molecular Mechanism

It is known that benzo[b]thiophene derivatives can act as STING agonists . This means they can bind to the STING protein and activate it, leading to the phosphorylation of downstream signaling molecules (TBK1 and IRF3) of STING .

Temporal Effects in Laboratory Settings

It is known that benzo[b]thiophene derivatives can cause severe skin burns and eye damage, and may cause respiratory irritation .

Metabolic Pathways

It is known that benzo[b]thiophene derivatives can interact with various enzymes and proteins .

Propriétés

IUPAC Name |

6-(1-benzothiophene-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c19-9-12-7-13-10-21(6-5-14(13)20-17(12)22)18(23)16-8-11-3-1-2-4-15(11)24-16/h1-4,7-8H,5-6,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOROWNMUVAQLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2946738.png)

![4-(4-fluorobenzyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2946739.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)

![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2946750.png)